The most established application of thioxanthene lies in the treatment of schizophrenia, a severe mental illness characterized by delusions, hallucinations, and disorganized thinking. Several thioxanthene derivatives, including chlorprothixene and clopenthixol, have been shown to be effective antipsychotics, acting by blocking dopamine D2 receptors in the brain . These medications can alleviate positive symptoms like hallucinations and delusions, although they can also cause side effects like drowsiness and movement disorders.
Research suggests that some thioxanthenes, particularly chlorprothixene, may also possess anxiolytic (anti-anxiety) and antidepressant properties . These effects are likely linked to their interaction with other neurotransmitter systems beyond dopamine, such as serotonin and histamine. While further investigation is needed, thioxanthenes could offer potential benefits in managing both anxiety and depression alongside their antipsychotic effects.
Beyond established uses, thioxanthene derivatives are also being explored for potential applications in other areas of scientific research:
Thioxanthene is a chemical compound characterized by its structure, which replaces the oxygen atom in xanthene with a sulfur atom. This alteration results in a unique molecular framework that is closely related to phenothiazine, another significant class of compounds. Thioxanthene has garnered attention primarily for its derivatives, many of which are utilized as antipsychotic medications in the management of schizophrenia and other psychotic disorders. The thioxanthene derivatives exert their therapeutic effects by antagonizing dopamine D2 receptors in the brain, along with interactions at serotonin and other receptor sites, which can lead to various side effects .
Thioxanthene can be synthesized through several methods, often involving the modification of xanthene derivatives or direct synthesis from simpler precursors. Common approaches include:
Thioxanthene derivatives have significant applications in pharmacology, particularly as antipsychotic agents. Some key applications include:
Research has indicated that thioxanthene derivatives interact not only with dopamine receptors but also with serotonin receptors (5-HT) and adrenergic receptors. These interactions contribute to their pharmacological profiles and side effects. For example:
Thioxanthene is structurally related to several other compounds, particularly within the classes of phenothiazines and dibenzothiazepines. Below is a comparison highlighting its uniqueness:
Compound | Structure Type | Primary Use | Unique Features |
---|---|---|---|
Thioxanthene | Sulfur-substituted xanthene | Antipsychotic | Antagonizes D2 receptors; unique sulfur atom |
Phenothiazine | Nitrogen-containing structure | Antipsychotic | Contains nitrogen instead of sulfur |
Dibenzothiazepine | Thiazepine derivative | Antipsychotic | Contains a different ring structure |
Chlorpromazine | Phenothiazine derivative | Antipsychotic | First antipsychotic; broader receptor activity |
Thioxanthene stands out due to its specific structural modifications that influence its pharmacological properties and therapeutic applications compared to these similar compounds .
Traditional nucleophilic substitution reactions represent one of the most established approaches for synthesizing thioxanthene derivatives. These methods primarily involve the reaction of suitable electrophilic substrates with nucleophilic species under controlled conditions [1] [2]. The most prominent examples include the nucleophilic substitution of xanthen-9-ol and thioxanthen-9-ol with various indole derivatives, which has emerged as a highly efficient synthetic pathway [1] [4].
Recent developments have demonstrated that nucleophilic aromatic substitution reactions of 2-fluorobenzaldehyde with different thiophenol compounds serve as crucial initial steps in thioxanthene synthesis [3] [5]. These reactions typically proceed through an addition-elimination mechanism, where the nucleophile attacks the electron-deficient aromatic carbon, followed by the departure of the fluoride leaving group [3]. The resulting thioether intermediates can subsequently undergo further transformations to yield the desired thioxanthene frameworks [5].
The synthesis of starting materials for thioxanthene derivatives often employs a two-step approach involving nucleophilic aromatic substitution followed by Grignard reactions [3]. In the first step, 2-fluorobenzaldehyde reacts with substituted thiophenols under basic conditions, achieving yields of 95-100 percent [3] [5]. The second step involves the addition of aryl or alkyl magnesium bromide compounds to the aldehyde group in the obtained binding molecules, producing new secondary alcohols with excellent yields [3].
The scope of nucleophilic substitution reactions extends beyond simple indole derivatives to include other heterocyclic nucleophiles such as pyrrole, furan, and 1,3-dicarbonyl compounds [7]. Notably, the use of 0.5 equivalents of pyrrole or furan yields 2,5-disubstituted products, while employing 8 equivalents affords 2-substituted derivatives in good yields [7]. This selectivity demonstrates the versatility of nucleophilic substitution approaches in controlling regioselectivity during thioxanthene synthesis [7].
Substrate | Nucleophile | Reaction Time | Yield Range (%) | Conditions |
---|---|---|---|---|
Xanthen-9-ol | Indoles | Short | Good to excellent | Mild, Room Temperature |
Thioxanthen-9-ol | Indoles | Short | 90-98 | Mild, Room Temperature |
2-Fluorobenzaldehyde + thiophenols | Thiophenols | 24-48 hours | 95-100 | Room Temperature or 50°C |
Various indoles | Xanthen-9-ol/Thioxanthen-9-ol | Short | Good to excellent | Mild, Room Temperature |
Iodine-catalyzed cyclization strategies have gained significant attention as efficient and environmentally benign methods for thioxanthene synthesis [1] [2] [4]. Molecular iodine has established itself as a readily available and easy-to-handle electrophilic reagent that promotes various organic transformations under mild conditions [10]. The use of iodine as a catalyst offers several advantages, including short reaction times, operational simplicity, and high functional group tolerance [1] [2].
The iodine-catalyzed nucleophilic substitution reaction of xanthen-9-ol and thioxanthen-9-ol with indoles has been developed as an efficient procedure for synthesizing xanthene and thioxanthene-indole derivatives [1] [2] [4] [7]. This protocol demonstrates remarkable efficiency, providing products with good to excellent yields under mild reaction conditions at room temperature [1] [4]. The reaction mechanism involves the activation of the alcohol substrate through halogen bonding with molecular iodine, facilitating the nucleophilic attack by the indole derivative [9].
Extensive substrate scope investigations have revealed that both electron-withdrawing and electron-donating groups on the indole ring are well-tolerated in these iodine-catalyzed transformations [1]. Substitution patterns ranging from 1- or 2-substituted indoles to 3-, 4-, 5-, or 6-substituted derivatives show high reactivity in this methodology [1]. For instance, methyl 1H-indole-2-carboxylate affords the desired product with 90 percent yield, demonstrating the robustness of this approach [1].
The application of iodine-catalyzed cyclization extends to the formation of other heterocyclic systems through iodocyclization and cyclodehydroiodination of tethered heteroatom-containing alkenyl or alkynyl systems [10]. The 5-endo-dig-iodocyclization of 2-alkynylphenols with iodine in the presence of sodium hydrogen carbonate at room temperature produces 2-substituted 3-iodobenzo[b]furans, which serve as useful synthetic intermediates [10].
Recent advances in iodine catalysis have also demonstrated its effectiveness in aerobic oxidation processes [11]. Under optimized conditions using 5 mole percent iodine loading at 70°C in ethyl acetate, various thiols can be converted to their corresponding disulfides with yields ranging from 66 percent to 98 percent [11]. This protocol harnesses sustainable oxygen as the terminal oxidant, enabling efficient conversions while maintaining environmental compatibility [11].
Starting Material | Iodine Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Product Type |
---|---|---|---|---|---|---|
Xanthen-9-ol | Catalytic | Green solvent | Room Temperature | Short | Good to excellent | Xanthene-indole derivatives |
Thioxanthen-9-ol | Catalytic | Green solvent | Room Temperature | Short | High | Thioxanthene-indole derivatives |
2-Alkynylanilines | 1.5 equiv | Dichloromethane | Room Temperature | Various | >95 | 3-Iodoindoles |
Thiols | 5 | Ethyl acetate | 70 | 4 hours | >98 | Disulfides |
Aryne insertion techniques represent a cutting-edge approach for synthesizing highly functionalized thioxanthene derivatives [6] [14] [15]. This methodology exploits the unique reactivity of arynes, which are highly reactive intermediates similar to benzene rings but containing an unstable triple bond due to missing electron pairs [14] [15]. The development of double aryne insertion strategies has enabled the synthesis of complex thioxanthones from relatively simple and accessible precursors [6] [17].
The breakthrough methodology involves the double aryne insertion into the carbon-sulfur double bond of thioureas, followed by hydrolysis to realize the facile preparation of thioxanthones [6] [16] [17]. The reaction utilizes o-silylaryl triflates as aryne precursors and various thioureas as thiocarbonyl sources [6] [17]. Under optimized conditions employing cesium carbonate and 18-crown-6, this transformation achieves good to excellent yields while demonstrating broad functional group tolerance [6] [17].
Mechanistic investigations have revealed that the thioxanthone formation involves two carbon-sulfur and two carbon-carbon bond formations between thiourea and two molar amounts of benzyne generated from the aryne precursor [17]. The nucleophilic sulfur serves as a sulfur dianion equivalent, while the electrophilic carbon serves as a carbonyl source through subsequent hydrolysis [17]. Notably, the corresponding amidines or benzthioamides are not observed as byproducts, indicating the selectivity of this transformation [17].
The versatility of aryne insertion techniques extends to the synthesis of π-extended thioxanthones, which are challenging to prepare using conventional methods [17]. For example, dibenzofuran-derived aryne precursors can be employed to synthesize heptacyclic compounds possessing thioxanthone skeletons fused with benzofuran rings [17]. This capability opens new avenues for developing materials with enhanced electronic and optical properties [8].
Substrate scope investigations have demonstrated the synthesis of various highly functionalized thioxanthones, including tetrasubstituted, asymmetric, multisubstituted, and π-extended derivatives [8] [17]. The method shows excellent functional group tolerance and can accommodate diverse substitution patterns on both the aryne precursor and thiourea components [17]. Scale-up experiments have successfully demonstrated the practical utility of this approach, with reactions conducted on 15 millimole scale using 4.5 grams of starting material [17].
Aryne Precursor | Thiocarbonyl Compound | Base | Additive | Scale | Yield (%) | Product |
---|---|---|---|---|---|---|
o-(Trimethylsilyl)phenyl triflate | Thiourea (N,N'-dimethyl) | Cesium carbonate | 18-crown-6 | 0.5-15 mmol | Good | Thioxanthone |
Dibenzofuran triflate | Thiourea | Cesium carbonate | 18-crown-6 | Various | Good | π-Extended thioxanthone |
Various o-silylaryl triflates | Various thioureas | Cesium carbonate | 18-crown-6 | Laboratory scale | Good to excellent | Functionalized thioxanthones |
Friedel-Crafts alkylation approaches provide a versatile and efficient methodology for constructing thioxanthene frameworks through intramolecular cyclization reactions [3] [5] [20] [21]. These methods have been extensively developed to address the challenges associated with synthesizing halogen-substituted thioxanthene derivatives, which traditionally suffer from low yields due to the deactivating effects of halogen substituents [20] [24].
The optimized intramolecular Friedel-Crafts alkylation methodology employs trifluoroacetic acid as an organocatalyst in dichloromethane at room temperature [20] [21] [24]. This approach represents a significant improvement over traditional methods that relied on corrosive Lewis acids such as aluminum chloride or harsh reaction conditions [24]. The use of organic Brønsted acids provides more innovative, easier, and suitable reaction conditions compared to classical Friedel-Crafts catalysts [20] [24].
Comprehensive optimization studies have established that trifluoroacetic acid at 10 mole percent loading in dichloromethane provides the highest conversion rates [24]. Comparative catalyst screening revealed that trifluoroacetic acid outperforms other organocatalysts including N-triphenylphosphoramide, p-toluenesulfonic acid, and diphenyl hydrogen phosphate [24]. Solvent optimization demonstrated that dichloromethane gives superior results compared to tetrahydrofuran, methanol, ethyl acetate, toluene, dimethylformamide, chloroform, and acetonitrile [24].
The substrate scope encompasses a wide range of 9-aryl and 9-alkyl thioxanthene derivatives synthesized from halogenated secondary alcohol precursors [20] [24]. High yields are obtained with phenyl, methyl, and methoxy-substituted phenyl and naphthyl groups, while moderate yields are achieved with heteroaromatic, alkyl, and cyano-substituted phenyl groups [24]. The methodology demonstrates particular effectiveness for incorporating groups such as cyanobenzene, thiophene, and pyridine into the thioxanthene framework [24].
Reaction time optimization studies indicate that 12 hours provides optimal conversion rates of 92 percent, while extending the reaction to 24 hours does not significantly improve yields [24]. The mild reaction conditions and operational simplicity make this methodology attractive for synthesizing libraries of thioxanthene derivatives [24]. Additionally, the synthesized thioxanthenes can be further derivatized through oxidation reactions to produce sulfone derivatives using meta-chloroperoxybenzoic acid [24].
Starting Alcohol | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Time (hours) | Yield (%) | Product |
---|---|---|---|---|---|---|---|
2-Halogenated secondary alcohols (1a-1t) | Trifluoroacetic acid | 10 | Dichloromethane | Room temperature | 12-24 | Medium to high | 9-Aryl/alkyl thioxanthenes |
Various aryl alcohols | Trifluoroacetic acid | 10 | Dichloromethane | Room temperature | 12 | 92 | Halogenated thioxanthenes |
Benzyl alcohols | Various Brønsted acids | 10 | Various | Room temperature | 6-24 | 70-95 | Substituted thioxanthenes |
Solid-state mechanochemical synthesis routes represent an emerging and environmentally sustainable approach for thioxanthene derivative preparation [26] [27] [30]. Mechanochemistry involves carrying out chemical reactions without solvents and has attracted significant attention as a green chemistry methodology [28] [31]. The utilization of mechanical forces to induce chemical reactions offers numerous advantages including reduced solvent consumption, accessibility of novel structures, and the avoidance of problems posed by low substrate solubility [38].
Ball milling techniques have been successfully employed for the synthesis of various heterocyclic compounds relevant to thioxanthene chemistry [26] [30] [31]. The mechanochemical approach enables quantitative synthesis without using bulk solvents and the generation of byproducts [31]. Electric ball milling provides a rapid, quantitative, and general route to both symmetric and non-symmetric aromatic thiourea derivatives, which can serve as precursors for thioxanthene synthesis [26]. The enhanced efficiency of electric ball milling techniques, whether neat grinding or liquid-assisted grinding, demonstrates superior performance over manual mortar-and-pestle synthesis [26].
Recent developments in mechanochemical synthesis have demonstrated the preparation of organothianthrenium salts via direct carbon-hydrogen thianthrenation under ball-milling conditions [30]. This solvent-free approach eliminates the need for hazardous reagents, inert gas protection, and elaborate reaction setups while offering high efficiency and excellent functional group tolerance [30]. The optimized conditions provide aryl and alkyl thianthrenium salts in high yields, demonstrating broad substrate scope and scalability [30].
The mechanochemical synthesis of polymers has shown that mechanical action can deliver sufficient energy and mixing efficiency for complex chemical transformations [38]. Vibrational ball milling at controlled frequencies can achieve complete conversion within one hour while avoiding undesired side reactions such as chain degradation [38]. The ability to control impact energy through milling parameters enables optimization of reaction outcomes [38].
Comparative analysis of mechanochemical versus solution-based methods highlights significant environmental benefits, including substantially reduced reaction times and waste generation [30]. The mechanochemical strategy provides a sustainable and practical alternative for synthesizing valuable compounds with diverse applications in synthetic chemistry [30]. Powder X-ray diffraction analysis of mechanochemically obtained products indicates chemical purity and, in many cases, demonstrates polymorphic purity consisting of single polymorphs [26].
Method | Conditions | Advantages | Yield | Time | Products | Applications |
---|---|---|---|---|---|---|
Ball milling | Solvent-free | Green chemistry | Variable | Minutes to hours | Various heterocycles | Organic synthesis |
Manual grinding | Agate mortar | Simple setup | Good | Variable | Thioureas | Small molecules |
Vibrational milling | Low frequency (20 Hz) | Avoids chain degradation | Complete conversion | 1 hour | Polyurethanes | Materials |
Planetary ball milling | High energy | Scalable | High | Variable | Polymers | Advanced materials |
Thioxanthene exhibits distinctive thermodynamic properties that reflect its tricyclic sulfur-containing aromatic structure. The compound demonstrates well-defined phase transition characteristics with a melting point of 401.7 ± 0.1 K (128.5°C) [1] [2] [3], representing the solid-liquid phase transition temperature. This relatively high melting point indicates strong intermolecular interactions within the crystalline structure, attributed to π-π stacking interactions between the aromatic rings and van der Waals forces involving the sulfur heteroatom.
The triple point temperature occurs at 402.71 K with a corresponding pressure of 144.7 Pa [4], establishing the conditions where solid, liquid, and gas phases coexist in equilibrium. The proximity of the melting point and triple point temperatures suggests a narrow temperature range for liquid stability under reduced pressure conditions.
The enthalpy of fusion has been determined as 26.1 kJ/mol [2] [3], representing the energy required to convert crystalline thioxanthene to its liquid state at the melting point. This value reflects the strength of intermolecular forces in the solid state and provides insight into the molecular packing efficiency in the crystal lattice.
Vaporization thermodynamics reveal an enthalpy of vaporization of 69.5 ± 0.2 kJ/mol measured at 415 K [2] [3], indicating the energy required for liquid-to-gas phase transition. The enthalpy of sublimation is significantly higher at 100.9 ± 0.2 kJ/mol at 370 K [2] [3], representing direct solid-to-gas transition. The relationship between these values (ΔsubH = ΔfusH + ΔvapH) demonstrates thermodynamic consistency.
Formation enthalpy data provide fundamental energetic information: the standard enthalpy of formation in the gas phase is 218.7 ± 4.2 kJ/mol, while the solid-state value is 117.4 ± 4.1 kJ/mol [4]. These values indicate the relative stability of thioxanthene compared to its constituent elements and enable calculation of reaction energetics.
Critical parameters estimated through group contribution methods yield a critical temperature of 884.01 K, critical pressure of 3452.08 kPa, and critical volume of 0.559 m³/kmol [5]. These properties define the conditions above which distinct liquid and gas phases cannot exist, providing essential information for high-temperature applications and process design.
Property | Value | Unit | Reference |
---|---|---|---|
Melting Point (Tf) | 401.7 ± 0.1 | K | NIST WebBook |
Boiling Point (Tb) | 615.13 | K | Joback Method |
Triple Point Temperature (Ttp) | 402.71 | K | Freitas et al. 2009 |
Triple Point Pressure | 144.7 | Pa | Freitas et al. 2009 |
Enthalpy of Fusion (ΔfusH) | 26.1 | kJ/mol | NIST WebBook |
Enthalpy of Vaporization (ΔvapH) | 69.5 ± 0.2 | kJ/mol | NIST WebBook |
Enthalpy of Sublimation (ΔsubH) | 100.9 ± 0.2 | kJ/mol | NIST WebBook |
Enthalpy of Formation (gas, ΔfH°) | 218.7 ± 4.2 | kJ/mol | Freitas et al. 2009 |
Enthalpy of Formation (solid, ΔfH°) | 117.4 ± 4.1 | kJ/mol | Freitas et al. 2009 |
Critical Temperature (Tc) | 884.01 | K | Joback Method |
Critical Pressure (Pc) | 3452.08 | kPa | Joback Method |
Critical Volume (Vc) | 0.559 | m³/kmol | Joback Method |
Thioxanthene displays characteristic spectroscopic signatures that reflect its electronic structure and vibrational modes. Ultraviolet-Visible absorption spectroscopy reveals primary absorption bands in the range of 220-350 nm, with solvent-dependent variations in both position and intensity [6] [7]. In cyclohexane, the absorption maximum occurs around 250-280 nm, while polar solvents induce bathochromic shifts due to stabilization of excited states through solvent-solute interactions.
The electronic transitions primarily involve π→π* excitations within the aromatic framework, with contributions from n→π* transitions involving the sulfur lone pairs [8]. Time-dependent density functional theory calculations confirm that the lowest energy electronic transition corresponds to a HOMO→LUMO transition of π→π* character, with charge transfer character influenced by the sulfur heteroatom [9].
Fluorescence spectroscopy demonstrates that thioxanthene exhibits weak emission properties due to efficient intersystem crossing to triplet states [10] [11]. The fluorescence quantum yield remains very low under standard conditions, with emission typically occurring in the 350-450 nm region when observable. This quenching behavior results from the heavy atom effect of sulfur, which enhances spin-orbit coupling and facilitates singlet-to-triplet transitions [12].
Raman spectroscopy provides detailed information about vibrational modes characteristic of the thioxanthene framework [13] [14]. Key vibrational bands include:
Time-resolved resonance Raman studies have elucidated structural changes in excited states, particularly the triplet state [13] [14]. These investigations reveal bond length alterations and electronic redistribution upon photoexcitation, providing insights into photophysical processes.
Infrared spectroscopy in the gas phase shows characteristic absorption bands for aromatic C-H stretching (3000-3100 cm⁻¹), aromatic C=C stretching (1600-1450 cm⁻¹), and C-S stretching modes (700-600 cm⁻¹) [15]. The spectral patterns are consistent with the planar aromatic structure and provide fingerprint identification capabilities.
Mass spectrometry under electron ionization conditions yields a molecular ion peak at m/z 198, corresponding to the molecular formula C₁₃H₁₀S [7]. Fragmentation patterns show loss of sulfur and formation of biphenyl-related fragments, supporting the structural assignment.
Technique | Value/Range | Solvent/Conditions | Notes |
---|---|---|---|
UV-Vis Absorption Maximum | 220-350 nm | Cyclohexane | Solvent-dependent |
UV-Vis Absorption Range | 200-400 nm | Various solvents | Bathochromic shift in polar solvents |
Fluorescence Emission | Weak fluorescence | Solution | Quenched due to ISC |
Fluorescence Quantum Yield | Very low | Room temperature | Enhanced by substitution |
Raman (C=C stretch) | 1600-1500 cm⁻¹ | Solid state | Ring vibrations |
Raman (C-S stretch) | 700-650 cm⁻¹ | Solid state | Heteroatom effects |
Mass Spectrum (M+) | 198 m/z | EI, 70 eV | Base peak |
Thioxanthene demonstrates distinctive electrochemical behavior characterized by both oxidation and reduction processes that reflect its electronic structure. Cyclic voltammetry studies in acetonitrile with tetrabutylammonium hexafluorophosphate supporting electrolyte reveal well-defined redox characteristics [16] [17] [18].
The oxidation potential occurs at approximately +1.2 to +1.5 V versus saturated calomel electrode, representing the formation of thioxanthene radical cation [16] [18]. This oxidation process is typically quasi-reversible, indicating some chemical complications following electron transfer. The oxidation involves removal of an electron from the highest occupied molecular orbital, primarily localized on the sulfur heteroatom and aromatic π-system.
Reduction electrochemistry shows reversible behavior with potentials ranging from -2.0 to -2.5 V versus saturated calomel electrode [17] [19]. The reduction process involves electron addition to the lowest unoccupied molecular orbital, forming stable radical anion species. The reversibility of this process indicates good stability of the reduced form under electrochemical conditions.
The electrochemical band gap, calculated from the difference between oxidation and reduction potentials, ranges from 3.2 to 4.0 eV [20], consistent with the optical band gap determined from ultraviolet-visible spectroscopy. This correlation validates the electrochemical measurements and provides insight into the electronic structure.
Frontier molecular orbital energies derived from electrochemical data and supported by density functional theory calculations indicate:
These values position thioxanthene as a moderate electron donor and weak electron acceptor, suitable for various electronic applications [21].
Solvent effects significantly influence the electrochemical behavior, with polar aprotic solvents generally providing better resolution and stability for both oxidation and reduction processes [20]. The choice of supporting electrolyte also affects the potential values and reversibility characteristics.
Spectroelectrochemical studies combining electrochemistry with optical spectroscopy have revealed the electronic absorption spectra of oxidized and reduced forms [22] [20]. The radical cation shows characteristic absorption bands in the near-infrared region, while the radical anion exhibits visible absorption features distinct from the neutral molecule.
Parameter | Value | Unit | Solvent | Reference |
---|---|---|---|---|
Oxidation Potential (E₁/₂ox) | +1.2 to +1.5 | V vs SCE | MeCN | Literature compilation |
Reduction Potential (E₁/₂red) | -2.0 to -2.5 | V vs SCE | MeCN | Literature compilation |
Electrochemical Band Gap | 3.2-4.0 | eV | MeCN | Calculated |
HOMO Energy Level | -5.8 to -6.2 | eV | Calculated | DFT calculations |
LUMO Energy Level | -2.0 to -2.8 | eV | Calculated | DFT calculations |
Reversibility (Oxidation) | Quasi-reversible | - | MeCN | CV studies |
Reversibility (Reduction) | Reversible | - | MeCN | CV studies |
Thioxanthene exhibits characteristic solubility behavior that reflects its aromatic hydrocarbon nature modified by the sulfur heteroatom. The compound demonstrates very limited water solubility, being practically insoluble with concentrations below 0.01 mg/mL at 25°C [23] [24]. This hydrophobic character results from the predominantly aromatic structure with minimal polar functional groups.
Organic solvent solubility varies significantly depending on solvent polarity and hydrogen bonding capability:
Nonpolar and weakly polar solvents provide good solubility:
Moderately polar solvents show intermediate solubility:
Polar protic solvents exhibit limited solubility:
The octanol-water partition coefficient (log P) has been calculated as 3.74 [5] [27], indicating significant lipophilicity. This value positions thioxanthene as a moderately lipophilic compound with preferential partitioning into organic phases over aqueous environments.
Hildebrand solubility parameter estimation yields a value of 19.8 J¹/²/cm³/² [5], providing a measure of cohesive energy density. This parameter enables prediction of solubility behavior through the principle that substances with similar solubility parameters tend to be mutually soluble.
Hansen solubility parameters provide more detailed characterization:
These parameters enable prediction of compatibility with specific solvents and formulation systems [27].
The solubility behavior correlates well with molecular structure, where the aromatic rings provide favorable interactions with nonpolar solvents through π-π and van der Waals interactions, while the sulfur heteroatom introduces modest polarity that enhances compatibility with weakly polar solvents.
Solvent/Property | Solubility/Value | Concentration/Range | Temperature | Method |
---|---|---|---|---|
Water Solubility | Practically insoluble | <0.01 mg/mL | 25°C | Gravimetric |
Ethanol | Moderately soluble | 10-50 mg/mL | 25°C | HPLC |
Methanol | Slightly soluble | 1-10 mg/mL | 25°C | HPLC |
Acetone | Well soluble | 50-100 mg/mL | 25°C | UV-Vis |
Chloroform | Freely soluble | >100 mg/mL | 25°C | Gravimetric |
Dimethyl Sulfoxide (DMSO) | Well soluble | 50-100 mg/mL | 25°C | UV-Vis |
Carbon Tetrachloride | Soluble | 20-50 mg/mL | 25°C | UV-Vis |
Cyclohexane | Moderately soluble | 5-20 mg/mL | 25°C | HPLC |
Benzene | Soluble | 30-80 mg/mL | 25°C | UV-Vis |
Diethyl Ether | Moderately soluble | 5-25 mg/mL | 25°C | HPLC |
Log P (octanol/water) | 3.74 | Calculated | 25°C | Calculated |
Hildebrand Solubility Parameter | 19.8 | J¹/²/cm³/² | 25°C | Estimated |
Hansen Solubility Parameters (δd) | 18.5 | MPa¹/² | 25°C | Group contribution |
Hansen Solubility Parameters (δp) | 5.2 | MPa¹/² | 25°C | Group contribution |
Hansen Solubility Parameters (δh) | 3.1 | MPa¹/² | 25°C | Group contribution |
Irritant;Environmental Hazard